Cyclopentynafil

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of Cyclopentynafil involves several key steps, including Wittig olefination and ring-closing metathesis (RCM), followed by a [3,3]-sigmatropic Overmann rearrangement. This approach yields an sp(3)-rich scaffold, laying the groundwork for further functionalization (Padwal et al., 2015).

Molecular Structure Analysis

Cyclopentynafil and related compounds exhibit a complex molecular structure characterized by specific pharmacophore features. The elucidation of Cyclopentynafil's structure was achieved through a combination of HPLC-photodiode array (PDA), LC-MS, high-resolution MS, NMR, and circular dichroism (CD), revealing a detailed understanding of its molecular framework (Hasegawa et al., 2009).

Chemical Reactions and Properties

Cyclopentynafil's chemical behavior can be influenced by its structural makeup, including its cyclopentyl group. The reactivity profile of 4-hydroxy-2-cyclopentenone derivatives, sharing some similarity with Cyclopentynafil's core structure, illustrates the potential for diverse chemical transformations, enabling the synthesis of complex molecules (Roche & Aitken, 2010).

Physical Properties Analysis

Cyclopentynafil's physical properties, such as solubility and stability, can be modulated through the formation of inclusion complexes with cyclodextrins. These complexes enhance the aqueous solubility and stability of Cyclopentynafil, highlighting the importance of cyclodextrins in pharmaceutical formulations (Jambhekar & Breen, 2016).

Chemical Properties Analysis

The chemical properties of Cyclopentynafil are influenced by its interactions with other molecules. For instance, the ability to form inclusion complexes with cyclodextrins significantly impacts its chemical stability and bioavailability, underscoring the role of cyclodextrins in enhancing the performance of pharmaceutical compounds (Jambhekar & Breen, 2016).

Applications De Recherche Scientifique

- Cyclopropyl scaffolds , like in cyclopentynafil, are used in therapeutic research across various fields, including cancer, infection, respiratory disorders, cardiovascular and cerebrovascular diseases, and more (Sun et al., 2020).

- Cyclophosphamide is used in cancer therapy due to its immunosuppressive and immunomodulatory properties, showing selectivity for T cells. It has also shown to improve lung function, skin scores, dyspnea, and health status/disability in the treatment of scleroderma lung disease (Ahlmann & Hempel, 2016; Tashkin et al., 2007).

- D-Cycloserine is explored for its effectiveness in various psychiatric and neurological diseases, including schizophrenia, anxiety disorders, addiction, eating disorders, major depression, and autism. It is also being studied for its potential to enhance fear extinction and exposure therapy in both animals and humans with anxiety disorders (Schade & Paulus, 2015; Norberg et al., 2008).

Safety And Hazards

The safety and hazards associated with Cyclopentynafil are not explicitly stated in the available resources. However, as a new sildenafil analogue2, it is likely that Cyclopentynafil has similar safety and hazards as sildenafil. Sildenafil can cause side effects such as headaches, flushing, indigestion, nasal congestion, and impaired vision.

Orientations Futures

The future directions of Cyclopentynafil are not explicitly stated in the available resources. However, given that it is a new sildenafil analogue2, future research could focus on further understanding its mechanism of action, potential therapeutic uses, and safety profile.

Please note that this information is based on the available resources and there may be additional information not covered in this analysis. Always consult with a healthcare professional for medical advice.

Propriétés

IUPAC Name |

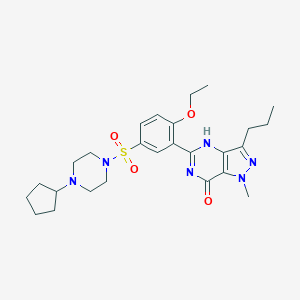

5-[5-(4-cyclopentylpiperazin-1-yl)sulfonyl-2-ethoxyphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36N6O4S/c1-4-8-21-23-24(30(3)29-21)26(33)28-25(27-23)20-17-19(11-12-22(20)36-5-2)37(34,35)32-15-13-31(14-16-32)18-9-6-7-10-18/h11-12,17-18H,4-10,13-16H2,1-3H3,(H,27,28,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXKIXTHMBBUCQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C5CCCC5)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36N6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

528.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclopentynafil | |

CAS RN |

1173706-34-7 | |

| Record name | Cyclopentynafil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1173706347 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CYCLOPENTYNAFIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P3DP75078L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,2,3,3a,4,8b-Hexahydrocyclopenta[b]indole](/img/structure/B42741.png)